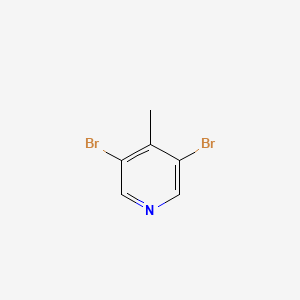

3,5-Dibromo-4-methylpyridine

Descripción

Contextualization of Pyridine (B92270) Derivatives in Organic Synthesis and Materials Science

Pyridine, a six-membered aromatic heterocycle containing one nitrogen atom, is a fundamental scaffold in organic chemistry. numberanalytics.comnih.gov Its unique electronic properties, arising from the electronegative nitrogen atom, make pyridine and its derivatives indispensable in a wide array of applications. mdpi.com These compounds are not only prevalent in nature, found in alkaloids, vitamins, and coenzymes, but are also crucial components in numerous synthetic products. nih.gov In organic synthesis, pyridine derivatives serve as versatile intermediates, catalysts, and ligands. numberanalytics.comnumberanalytics.com Their applications extend to materials science, where they are incorporated into polymers, dyes, and functional materials, contributing to the development of products with tailored electronic and optical properties. chemimpex.comiucr.orgbio-conferences.org

Role of Halogenated Pyridines as Versatile Synthetic Intermediates and Scaffolds

The introduction of halogen atoms onto the pyridine ring significantly enhances its synthetic utility. cymitquimica.comnih.gov Halogenated pyridines are key building blocks for creating more complex molecules through various cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions. numberanalytics.comnih.govsmolecule.com The carbon-halogen bond provides a reactive handle for the regioselective introduction of a wide range of functional groups. nih.govnih.gov This versatility makes halogenated pyridines essential intermediates in the synthesis of pharmaceuticals and agrochemicals, where precise molecular architecture is critical for biological activity. cymitquimica.comnih.govnih.gov The development of selective halogenation methods for pyridines is an active area of research, as traditional methods often require harsh conditions. nih.govnih.gov

Specific Research Importance of 3,5-Dibromo-4-methylpyridine within Heterocyclic Chemistry

Among the vast family of halogenated pyridines, this compound stands out as a particularly valuable intermediate. chemimpex.com Its structure, featuring two bromine atoms at the 3 and 5 positions and a methyl group at the 4 position, offers distinct reactivity and steric properties. The two bromine atoms provide two reactive sites for sequential and selective functionalization, allowing for the construction of complex, unsymmetrically substituted pyridine derivatives. beilstein-journals.org This compound is a key starting material for synthesizing a variety of more complex heterocyclic structures. google.com Its utility is demonstrated in its application in the synthesis of novel organic materials and as a precursor to biologically active molecules. chemimpex.com The presence of the methyl group can also influence the reactivity and solubility of the molecule and its derivatives. chemimpex.com

Physicochemical Properties of this compound

The utility of this compound in chemical synthesis is underpinned by its distinct physical and chemical properties.

| Property | Value | Reference |

| CAS Number | 3430-23-7 | sigmaaldrich.com |

| Molecular Formula | C6H5Br2N | chembk.com |

| Molecular Weight | 250.92 g/mol | chemicalbook.com |

| Appearance | White to yellow powder or crystals | sigmaaldrich.com |

| Melting Point | 106.0 to 110.0 °C | tcichemicals.com |

| Purity | >98.0% | tcichemicals.com |

| Solubility | Soluble in organic solvents like alcohols and ethers; low solubility in water. | chembk.com |

Synthesis and Crystal Structure

A common laboratory synthesis of this compound involves the directed ortho-metalation of 3,5-dibromopyridine (B18299) followed by methylation. chemicalbook.com This process typically utilizes a strong base like n-butyllithium with diisopropylamine (B44863) to deprotonate the 4-position of 3,5-dibromopyridine, creating a reactive intermediate that is then quenched with methyl iodide to introduce the methyl group. chemicalbook.com The product is then purified by chromatography. chemicalbook.com

The crystal structure of this compound reveals that the molecule is planar. iucr.orgiucr.org In the solid state, the molecules are organized into zigzag chains through bromine-nitrogen and bromine-bromine interactions. iucr.orgiucr.orgresearchgate.net These chains are further linked by offset π–π stacking interactions between the pyridine rings, resulting in a three-dimensional framework. iucr.orgiucr.orgresearchgate.net

Applications in Chemical Synthesis

The two bromine atoms on the pyridine ring of this compound serve as versatile functional handles for a variety of chemical transformations.

Cross-Coupling Reactions

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds by coupling the dibrominated pyridine with various boronic acids. By carefully controlling the reaction conditions, it is possible to achieve either mono- or diarylation, providing access to a wide range of symmetrically and unsymmetrically substituted 3,5-diaryl-4-methylpyridines. beilstein-journals.org

Synthesis of Heterocyclic Systems

This compound serves as a crucial starting material for the synthesis of more complex heterocyclic systems. For instance, it is a key intermediate in the synthesis of the natural product Desmopyridine. google.com The bromine atoms can be displaced by various nucleophiles or participate in cyclization reactions to form fused ring systems, such as imidazo[1,2-a]pyridines, which are of significant interest in medicinal chemistry. bio-conferences.org

Use in Materials Science

The unique electronic and structural features of this compound and its derivatives make them attractive for applications in materials science. chemimpex.com They can be used in the production of specialty polymers and coatings, where the pyridine unit can be used to fine-tune the material's properties. chemimpex.com The ability to introduce different functional groups through the bromine atoms allows for the design of materials with specific optical or electronic characteristics. iucr.org

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3,5-dibromo-4-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Br2N/c1-4-5(7)2-9-3-6(4)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNCGUATWCKZLLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30356067 | |

| Record name | 3,5-Dibromo-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30356067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3430-23-7 | |

| Record name | 3,5-Dibromo-4-methylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3430-23-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dibromo-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30356067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dibromo-4-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3,5 Dibromo 4 Methylpyridine and Its Precursors

Direct Bromination Strategies of Methylpyridines

Direct bromination of the pyridine (B92270) ring is a fundamental approach to introducing bromine substituents. However, the electron-deficient nature of the pyridine ring makes it less reactive towards electrophilic aromatic substitution compared to benzene, often requiring harsh reaction conditions.

Bromination of 4-Methylpyridine (B42270) to Yield 3,5-Dibromo-4-methylpyridine Derivatives

The synthesis of halogenated pyridines is a critical process for creating intermediates used in pharmaceuticals and agrochemicals. Direct bromination of 4-methylpyridine (also known as γ-picoline) can be employed to produce brominated derivatives. The reaction of 4-methylpyridine with bromine in a suitable solvent and under specific conditions leads to the introduction of bromine atoms onto the pyridine ring. One documented method for a related compound, 3-bromo-4-methylpyridine, involves adding 4-methylpyridine to a mixture of AlCl₃ and potassium bromide, followed by heating to 120°C and slowly adding bromine. chemicalbook.com This process, after an extended reaction time and purification, yields the monobrominated product. chemicalbook.com Achieving dibromination to this compound requires careful control of stoichiometry and potentially more forcing conditions due to the deactivating effect of the first bromine atom.

Considerations of Regioselectivity in Electrophilic Aromatic Substitution on Pyridine Systems

The regiochemical outcome of electrophilic aromatic substitution on the pyridine ring is governed by the electronic properties of the heterocycle. The nitrogen atom is highly electronegative, withdrawing electron density from the ring and deactivating it towards electrophilic attack. quimicaorganica.orgyoutube.com This effect is most pronounced at the ortho (2,6) and para (4) positions.

When an electrophile attacks the pyridine ring, a positively charged intermediate, known as a sigma complex or arenium ion, is formed.

Attack at the 2- or 4-position results in a resonance structure where the electron-deficient nitrogen atom bears a positive charge, which is a highly unfavorable electronic arrangement. quora.com

In contrast, attack at the 3-position (meta position) allows the positive charge to be delocalized across three carbon atoms without placing a positive charge on the nitrogen. quora.comquora.com

Consequently, electrophilic substitution on pyridine preferentially occurs at the 3- and 5-positions. quimicaorganica.orgquora.com In the case of 4-methylpyridine, the methyl group is an activating, ortho-, para-director. However, the strong directing effect of the pyridine nitrogen overrides the influence of the methyl group, directing incoming electrophiles, such as bromine, to the positions meta to the nitrogen, which are the 3- and 5-positions.

Alkylation and Functionalization of Dibromopyridine Scaffolds

An alternative and often more controlled strategy for synthesizing this compound involves starting with a pre-functionalized pyridine ring, such as 3,5-dibromopyridine (B18299), and subsequently introducing the methyl group.

Methylation of 3,5-Dibromopyridine via Organometallic Reagents (e.g., n-Butyllithium and Methyl Iodide)

A common method for introducing a methyl group at the 4-position of 3,5-dibromopyridine involves a metal-halogen exchange or deprotonation followed by alkylation. A specific synthetic route utilizes n-butyllithium to selectively deprotonate the 4-position, creating a lithiated intermediate that can then be quenched with an electrophile like methyl iodide. chemicalbook.com

The reaction proceeds by first forming lithium diisopropylamide (LDA) in situ from diisopropylamine (B44863) and n-butyllithium at a low temperature (-10°C). chemicalbook.com The reaction mixture is then cooled further to -78°C, and a solution of 3,5-dibromopyridine is added. The LDA acts as a strong, non-nucleophilic base to deprotonate the most acidic proton on the ring, which is at the C-4 position, situated between the two electron-withdrawing bromine atoms. After a short stirring period, methyl iodide is added to the reaction mixture, which alkylates the newly formed carbanion to yield this compound. chemicalbook.com

Control of Reaction Conditions and Reagent Stoichiometry for Optimized Yields

The success of the methylation of 3,5-dibromopyridine is highly dependent on rigorous control of the reaction parameters to maximize the yield of the desired product and minimize side reactions.

Key Reaction Parameters:

| Parameter | Condition | Purpose |

|---|---|---|

| Temperature | -78°C for lithiation and methylation | Prevents side reactions, such as decomposition of the organolithium intermediate and reaction at other positions. |

| Atmosphere | Inert (e.g., Argon) | Prevents quenching of the highly reactive organolithium species by atmospheric moisture or oxygen. |

| Reagents | Anhydrous THF | Ensures that the organolithium reagent is not consumed by water. |

| Stoichiometry | Slight excess of diisopropylamine (1.02 equiv.) and a larger excess of methyl iodide (1.4 equiv.) chemicalbook.com | Ensures complete formation of LDA and drives the methylation reaction to completion. |

The procedure involves dropwise addition of reagents to maintain temperature control. chemicalbook.com After the reaction is complete, it is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. chemicalbook.com The product is then isolated through extraction and purified by column chromatography to yield the final white solid product. chemicalbook.com

Advanced Approaches in Halogenated Pyridine Synthesis Relevant to this compound

While classical methods remain valuable, research into the synthesis of halogenated pyridines continues to evolve, seeking milder conditions, improved selectivity, and broader substrate scope. One advanced strategy involves the use of specifically designed phosphine (B1218219) reagents. nih.govresearchgate.net This method allows for the selective halogenation of pyridine C-H precursors. The process involves installing a heterocyclic phosphine at the 4-position of a pyridine to form a phosphonium (B103445) salt, which is then displaced by a halide nucleophile. nih.govresearchgate.net This approach offers a pathway for late-stage halogenation of complex molecules. researchgate.net

Another modern technique is the use of metalation-trapping sequences that utilize directing groups to achieve high regioselectivity. nih.gov For instance, 2-chloropyridine (B119429) can be lithiated with lithium tetramethylpiperidide and zinc chloride at room temperature, followed by quenching with iodine to yield chloro-iodopyridines. youtube.com Although not directly applied to this compound, these advanced methodologies highlight the ongoing development in the field, offering potential alternative routes for the synthesis of highly substituted and functionalized pyridine derivatives.

General Pyridine Ring Construction Methods

Several classic named reactions provide access to the fundamental pyridine scaffold, which can then be further modified to yield the target compound. These methods often involve the condensation of carbonyl compounds with a nitrogen source.

Chichibabin Pyridine Synthesis: This method, reported by Aleksei Chichibabin in 1924, involves the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia (B1221849) or its derivatives. wikipedia.org While it is a cost-effective route due to the inexpensive nature of the starting materials, it often suffers from low yields, typically in the range of 20-30%. thieme.de The reaction is generally carried out in the gas phase at high temperatures (350–500 °C) over a solid catalyst like alumina (B75360) or silica. wikipedia.org For example, a mixture of acetaldehyde (B116499) and ammonia can produce 2-methylpyridine (B31789) and 4-methylpyridine. wikipedia.org

Hantzsch Pyridine Synthesis: Developed by Arthur Hantzsch in 1881, this is a multi-component reaction that typically involves the condensation of an aldehyde, two equivalents of a β-keto ester (like ethyl acetoacetate), and a nitrogen donor such as ammonia or ammonium acetate. wikipedia.org The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the corresponding pyridine. wikipedia.org This reaction is known for its reliability and is a common laboratory method for pyridine synthesis. acs.org The Hantzsch synthesis is versatile and can be adapted to produce a wide variety of substituted pyridines. acs.org

Bonnemann Cyclization: This method involves the [2+2+2] cycloaddition of one equivalent of a nitrile with two equivalents of acetylene (B1199291), catalyzed by a transition metal complex, typically cobalt-based. postapplescientific.combaranlab.org A key advantage of this method is its high yield, often exceeding 90%, and its scalability, making it suitable for industrial applications. postapplescientific.combaranlab.org For instance, the reaction of acetonitrile (B52724) with acetylene yields 2-methylpyridine. ijnrd.org

Krohnke Pyridine Synthesis: This synthesis utilizes the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of ammonium acetate. wikipedia.org A Michael-type addition is followed by ring closure to form highly functionalized pyridines. wikipedia.org The Krohnke synthesis is noted for its mild reaction conditions and broad scope, tolerating a variety of substituents on the starting materials. wikipedia.org

Table 1: Comparison of General Pyridine Ring Construction Methods

| Synthesis Method | Key Reactants | Typical Conditions | Typical Yields | Notes |

|---|---|---|---|---|

| Chichibabin | Aldehydes/ketones, ammonia | Gas phase, 350–500 °C, Al₂O₃ or SiO₂ catalyst | 20–30% | Cost-effective starting materials. wikipedia.orgthieme.de |

| Hantzsch | Aldehyde, β-keto ester (2 eq.), ammonia | Reflux in ethanol (B145695), followed by oxidation | >90% (for 1,4-DHP) | A reliable and versatile laboratory method. wikipedia.org |

| Bonnemann | Nitrile, acetylene (2 eq.) | 120-130 °C, Cobalt catalyst | >90% | Highly scalable and suitable for industrial production. baranlab.org |

| Krohnke | α-pyridinium methyl ketone, α,β-unsaturated carbonyl, NH₄OAc | Mild conditions | Good to high | Tolerates a wide range of functional groups. wikipedia.org |

One-Step Bromination Techniques from Simpler Pyridine Precursors

Direct bromination of readily available pyridine derivatives presents a more direct route to this compound and its precursors. The electron-deficient nature of the pyridine ring, however, makes electrophilic aromatic substitution challenging, often requiring harsh reaction conditions.

One notable approach is the direct synthesis of 3,5-dibromo-4-aminopyridine from pyridine itself. A patented one-pot method describes the reaction of pyridine or a pyridine salt with an ammonium salt in a hydrobromic acid solution, followed by the addition of hydrogen peroxide. This process is advantageous as it starts from a simple and inexpensive material and proceeds in a single step under relatively mild conditions.

Another strategy involves the bromination of 4-pyridone. Studies have shown that the direct bromination of 4-pyridone in an aqueous medium often leads to the formation of 3,5-dibromo-4-pyridone as the major product, with yields ranging from 60-72%. cdnsciencepub.com The facile dibromination is attributed to the increased reactivity of the monobrominated intermediate under most pH conditions. cdnsciencepub.com

The synthesis of 3,5-dibromo-4-iodopyridine (B1430625) has been achieved from 3,5-dibromo-4-aminopyridine through a diazotization reaction, showcasing a one-step conversion to a different halogenated pyridine derivative. While not a direct bromination, it highlights the utility of aminated precursors in accessing other dihalogenated pyridines.

Green Chemistry Principles in Halopyridine Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including halopyridines, to reduce environmental impact and improve efficiency.

Microwave-assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, higher yields, and cleaner reactions compared to conventional heating. organic-chemistry.org In the context of pyridine synthesis, microwave-assisted Hantzsch reactions have been shown to proceed efficiently. wikipedia.org Microwave heating has also been successfully employed for nucleophilic substitution reactions on halopyridines. For instance, the reaction of 3-bromopyridine (B30812) with 2-aminoethanethiol in ethanol under microwave irradiation at 160°C for 38 minutes afforded the product in 95% isolated yield, a significant improvement over the low conversion observed with conventional heating. tandfonline.com

Ultrasound-induced Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, can enhance reaction rates and yields through the phenomenon of acoustic cavitation. nih.gov This technique has been successfully applied to the synthesis of various heterocyclic compounds. For example, the Hantzsch synthesis of 1,4-dihydropyridines has been shown to give yields above 90% under ultrasonic irradiation in aqueous micelles. wikipedia.org Ultrasound has also been used to promote the synthesis of pentafluoropyridine (B1199360) derivatives in short reaction times (25-120 minutes) at room temperature with good to excellent yields. nih.gov

Flow Reactor Technologies: Continuous flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and easier scalability. researchgate.net Flow microreactors have been utilized for the synthesis of disubstituted pyridines from dibromopyridines via bromine-lithium exchange at ambient temperatures, avoiding the need for cryogenic conditions often required in batch processes. researchgate.net Furthermore, the Bohlmann–Rahtz and Hantzsch pyridine syntheses have been successfully performed in a microwave flow reactor, demonstrating the potential for continuous processing of these important reactions.

Table 2: Application of Green Chemistry Principles in Pyridine Synthesis

| Green Technology | Reaction Type | Substrate(s) | Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|---|

| Microwave | Bohlmann-Rahtz | Ethyl β-aminocrotonate, alkynones | 170 °C, DMSO | 10–20 min | Up to 98% | organic-chemistry.org |

| Microwave | Nucleophilic Substitution | 3-Bromopyridine, 2-aminoethanethiol | 160 °C, Ethanol | 38 min | 95% | tandfonline.com |

| Ultrasound | Hantzsch Synthesis | Benzaldehyde, ethyl acetoacetate, NH₄OAc | Aqueous micelles, PTSA | - | 96% | wikipedia.org |

| Ultrasound | Nucleophilic Substitution | Pentafluoropyridine, various nucleophiles | Room temperature | 25–120 min | Good to excellent | nih.gov |

| Flow Reactor | Br/Li Exchange | 2,3-Dibromopyridine, n-BuLi, MeI | 0 °C, THF | 9.0 s | - | researchgate.net |

Reaction Mechanisms and Synthetic Transformations of 3,5 Dibromo 4 Methylpyridine

Nucleophilic Substitution Reactions Involving Bromine Substituents

Nucleophilic substitution reactions are a fundamental class of reactions in organic chemistry where a nucleophile displaces a leaving group. In the context of 3,5-Dibromo-4-methylpyridine, the bromine atoms attached to the pyridine (B92270) ring are the primary sites for such transformations.

In nucleophilic substitution reactions, the efficiency of the process is significantly influenced by the ability of the substituent to depart from the carbon atom. This departing species is known as the leaving group. libretexts.orgbyjus.com A good leaving group is a species that is stable once it has detached, typically a weak base. byjus.comlibretexts.org

The bromide ion (Br⁻) is considered a good leaving group because it is the conjugate base of a strong acid, hydrobromic acid (HBr). Its stability stems from its large size, which allows the negative charge to be dispersed over a larger volume, and the relatively low electronegativity compared to other halogens like fluorine. libretexts.org In the structure of this compound, the carbon-bromine (C-Br) bond is polarized, with the carbon atom being slightly positive (δ+) and the bromine atom slightly negative (δ-). chemguide.co.uk This polarity makes the carbon atom an electrophilic center, susceptible to attack by nucleophiles. chemguide.co.uk When a nucleophile attacks this carbon, the C-Br bond breaks, and the bromine atom leaves with the pair of bonding electrons, forming a stable bromide ion. libretexts.org The rate of nucleophilic substitution reactions on alkyl halides often follows the trend R-I > R-Br > R-Cl > R-F, highlighting the excellent leaving group ability of bromide. libretexts.org

The nitrogen atom in the pyridine ring possesses a lone pair of electrons and is inherently basic and nucleophilic. However, its reactivity is modulated by the electronic effects of the substituents on the ring. In this compound, the two bromine atoms are electron-withdrawing groups, which decrease the electron density on the pyridine ring, including the nitrogen atom. This inductive effect makes the nitrogen less basic and less nucleophilic compared to unsubstituted pyridine.

Despite this reduced basicity, the nitrogen's lone pair can still participate in non-covalent interactions. X-ray crystallography studies have revealed that in the solid state, molecules of this compound are linked by intermolecular Br⋯N interactions, forming zigzag chains. researchgate.net This indicates that the nitrogen atom can act as a halogen bond acceptor.

Cross-Coupling Reactions and Arylation Strategies

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are extensively used to derivatize halogenated pyridines like this compound. nih.govmdpi.com

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that couples an organoboron compound with an organic halide or triflate. libretexts.org This reaction is widely employed for the synthesis of biaryl and heterobiaryl compounds from bromo-pyridines due to its tolerance for a wide range of functional groups and generally high yields. nih.govbeilstein-journals.org

In the case of this compound, the two bromine atoms can be sequentially or simultaneously replaced by aryl or heteroaryl groups. The general catalytic cycle involves three main steps: oxidative addition of the C-Br bond to a Pd(0) complex, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst. libretexts.org

The reaction conditions are critical for achieving high yields. A typical Suzuki coupling of a bromopyridine involves a palladium source (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃, K₃PO₄), and a solvent system, often a mixture of an organic solvent like 1,4-dioxane (B91453) and water. nih.govrsc.org By carefully controlling the stoichiometry of the boronic acid, it is possible to achieve either mono- or diarylation of the pyridine ring. For instance, using one equivalent of arylboronic acid can favor the formation of the mono-arylated product, 3-aryl-5-bromo-4-methylpyridine.

Table 1: Examples of Suzuki-Miyaura Coupling Conditions for Dibrominated Heterocycles

| Substrate | Boronic Acid | Catalyst System | Base | Solvent | Product Yield |

| 3,5-dibromo-2,4,6-trimethylpyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 96% (diarylation) |

| N-(3',5'-dibromopyrid-2'-yl)pyridinium aminide | 3-pyridylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/Water | 48% (monoarylation) |

| 5-bromo-2-methylpyridin-3-amine | Various arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/Water | Moderate to good |

This table presents data from related dibrominated pyridine systems to illustrate typical reaction conditions and outcomes. beilstein-journals.orgcore.ac.ukmdpi.com

The Heck reaction, also known as the Mizoroki-Heck reaction, is a palladium-catalyzed method for forming a substituted alkene by reacting an unsaturated halide with an alkene in the presence of a base. wikipedia.orgorganic-chemistry.org This reaction provides a powerful means to introduce vinyl groups onto the pyridine ring of this compound.

The mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination step forms the vinylated product and a hydridopalladium complex, which is then converted back to the active Pd(0) catalyst by the base. wikipedia.org

While specific examples for this compound are not extensively detailed, studies on similar substrates like 2,6-diaryl-3,5-dibromo-4-pyrones demonstrate the feasibility of Heck vinylation at the C-Br positions. semanticscholar.org These reactions typically employ a palladium catalyst such as PdCl₂ or Pd(OAc)₂, often with a phosphine (B1218219) or N-heterocyclic carbene (NHC) ligand, and a base like triethylamine (B128534) (Et₃N). semanticscholar.org The reaction can lead to both mono- and di-vinylated products depending on the reaction conditions and stoichiometry of the alkene. semanticscholar.org

The outcome of cross-coupling reactions on dihalogenated substrates like this compound is highly dependent on the choice of catalyst, ligands, and reaction conditions. beilstein-journals.org Optimization is key to controlling regioselectivity (i.e., which bromine is substituted first) and maximizing product yield.

Catalyst and Ligand Selection: The electronic and steric properties of the ligand coordinated to the palladium center are crucial. Electron-rich and bulky phosphine ligands, such as trialkylphosphines (e.g., PCy₃) and dialkylbiarylphosphines (e.g., XPhos, SPhos), are often effective in promoting the oxidative addition step and stabilizing the catalytic species, leading to higher yields. nih.govnih.gov N-heterocyclic carbenes (NHCs) have also emerged as highly effective ligands that can enhance catalyst stability and activity. semanticscholar.org For substrates where one C-Br bond is more sterically hindered than the other, ligand choice can influence which site reacts preferentially. nih.gov For 3,5-dibromo-pyridines, the two positions are electronically similar, but substitution at one position can sterically and electronically influence the reactivity of the second.

Reaction Conditions: Temperature, choice of base, and solvent also play significant roles. Automated systems have been used to rapidly optimize these variables, demonstrating that even subtle changes can significantly impact yield. nih.gov For example, in the Suzuki coupling of 3-chloropyridine, a system identified the trialkylphosphine-based precatalyst as optimal at 110 °C, significantly outperforming other ligand systems at lower temperatures. nih.gov The ratio of ligand to palladium can also be a critical parameter; excess ligand can sometimes inhibit the reaction by forming less reactive palladium complexes. nih.gov

In dihalogenated pyridines, achieving selective mono-substitution is a common challenge. Often, a mixture of starting material, mono-substituted, and di-substituted products is obtained. Careful optimization, including using a limited amount of the coupling partner, can favor the formation of the mono-arylated or mono-vinylated intermediate. beilstein-journals.orgbeilstein-journals.org For instance, in the Suzuki coupling of a dibromopyridinium ylide, using one equivalent of boronic acid resulted in the mono-substituted product as the major component. core.ac.uk

Derivatization of the Methyl Group

The methyl group of this compound is a key handle for introducing further functionality into the molecule. Its benzylic-like position makes it amenable to various transformations, including halogenation and radical reactions.

Halogenation of the Methyl Group (e.g., to 3,5-Dibromo-4-(bromomethyl)pyridine or 3,5-Dibromo-4-(difluoromethyl)pyridine)

Halogenation of the methyl group provides valuable intermediates for subsequent nucleophilic substitution and cross-coupling reactions.

Bromination to 3,5-Dibromo-4-(bromomethyl)pyridine:

The conversion of this compound to its bromomethyl derivative is typically achieved through a free-radical bromination reaction. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, often in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, under thermal or photochemical conditions. The reaction proceeds via a free radical chain mechanism, where a bromine radical abstracts a hydrogen atom from the methyl group to form a stabilized benzylic-type radical. This radical then reacts with another molecule of NBS to yield the desired product and a succinimidyl radical, which continues the chain.

The general conditions for such reactions on related methylpyridine substrates involve refluxing in a non-polar solvent like carbon tetrachloride or chlorobenzene. The selectivity for mono-bromination over di- and tri-bromination is a critical aspect and can be influenced by the stoichiometry of NBS used.

| Reagent | Initiator | Solvent | Conditions | Product |

| N-Bromosuccinimide (NBS) | AIBN or Benzoyl Peroxide | CCl₄ or Chlorobenzene | Thermal (reflux) or Photochemical (UV light) | 3,5-Dibromo-4-(bromomethyl)pyridine |

Difluoromethylation to 3,5-Dibromo-4-(difluoromethyl)pyridine:

The introduction of a difluoromethyl group can significantly alter the physicochemical properties of a molecule, making it a desirable modification in medicinal chemistry. While direct difluoromethylation of the methyl group of this compound is not widely documented, methods for the N-difluoromethylation of pyridine derivatives have been reported and may offer insights into potential synthetic strategies. One such method utilizes ethyl bromodifluoroacetate as the difluoromethylating agent in a transition-metal-free process. This reaction proceeds through N-alkylation followed by in situ hydrolysis and decarboxylation. The applicability of similar reagents to achieve C-difluoromethylation at the methyl group of this compound would likely require the generation of a difluoromethyl radical or a related reactive species that can be trapped by the substrate.

Radical Functionalization Pathways

Beyond simple halogenation, the methyl group can undergo other radical-mediated transformations. The Minisci reaction, a powerful tool for the C-H functionalization of heteroaromatic compounds, provides a key pathway for introducing alkyl and acyl groups.

In a typical Minisci reaction, a radical is generated from a precursor such as a carboxylic acid or an alkyl halide. This radical then adds to the protonated pyridine ring, which is highly electron-deficient and thus susceptible to radical attack. The resulting radical cation is then oxidized to the final product. For this compound, the reaction would likely proceed at the C2 or C6 positions of the pyridine ring rather than the methyl group itself, as the pyridine ring is the primary site of reactivity in this reaction. However, radical abstraction of a hydrogen from the methyl group, as seen in the bromination reaction, is a competing pathway that can lead to methyl group functionalization under different radical conditions.

Electrophilic Aromatic Substitutions on the Pyridine Ring

The pyridine ring is notoriously deactivated towards electrophilic aromatic substitution (EAS) due to the electron-withdrawing nature of the nitrogen atom. The presence of two additional deactivating bromo substituents in this compound further exacerbates this issue, making direct electrophilic substitution on the ring extremely challenging.

To overcome this inherent lack of reactivity, a common strategy is the activation of the pyridine ring through the formation of the corresponding N-oxide. The N-oxide group is electron-donating through resonance, thereby increasing the electron density of the ring and facilitating electrophilic attack, particularly at the 4-position.

Nitration of this compound-N-oxide:

Following the N-oxide activation strategy, the nitration of 3,5-dibromopyridine-N-oxide has been shown to proceed with high regioselectivity to yield the 4-nitro derivative. This suggests that this compound-N-oxide would also undergo nitration at the positions ortho and para to the N-oxide group. However, the 4-position is already substituted with a methyl group. Therefore, nitration would be expected to occur at the C2 or C6 positions. The reaction is typically carried out using a mixture of fuming nitric acid and sulfuric acid.

| Starting Material | Reagents | Product |

| 3,5-Dibromopyridine-N-oxide | Fuming HNO₃ / H₂SO₄ | 3,5-Dibromo-4-nitropyridine-N-oxide |

The successful nitration of the N-oxide derivative highlights a viable, albeit indirect, route for the functionalization of the pyridine ring in the this compound system. Further research into other electrophilic aromatic substitution reactions, such as sulfonation and halogenation, on the N-oxide derivative would be valuable in expanding the synthetic utility of this compound. Direct electrophilic substitution on the parent this compound remains a formidable challenge requiring harsh reaction conditions and likely resulting in low yields and poor selectivity.

Crystallographic Analysis and Intermolecular Interactions

Single-Crystal X-ray Diffraction Studies of 3,5-Dibromo-4-methylpyridine

Single-crystal X-ray diffraction is a powerful technique that has provided a definitive look at the molecular and supramolecular structure of this compound. mdpi.comnih.govresearchgate.net

Studies reveal that the this compound molecule is planar. researchgate.net All atoms of the pyridine (B92270) ring and its substituents, with the exception of the hydrogen atoms of the methyl group, lie on a mirror plane. researchgate.net This planarity is a key feature of its molecular conformation.

The crystal structure of this compound belongs to the orthorhombic crystal system with the space group Pnma. researchgate.net In the crystal, individual molecules are organized into zigzag chains that extend along the chemicalbook.com direction. researchgate.net These chains are further interconnected through offset π–π stacking interactions, ultimately forming a stable three-dimensional framework. researchgate.net

The specific lattice parameters determined from the X-ray diffraction data are summarized in the table below. researchgate.net

| Crystal Data | |

| Chemical formula | C₆H₅Br₂N |

| Molecular weight | 250.91 g/mol |

| Crystal system | Orthorhombic |

| Space group | Pnma |

| a | 14.178 (3) Å |

| b | 6.9187 (18) Å |

| c | 7.6407 (12) Å |

| Volume (V) | 749.5 (3) ų |

| Z | 4 |

| Calculated density (Dₓ) | 2.224 Mg m⁻³ |

| Radiation type | Mo Kα |

| Temperature | 293 K |

Analysis of Non-Covalent Interactions in Solid State

Halogen bonding plays a significant role in the crystal structure of this compound. researchgate.netacs.org The molecules are linked by two distinct types of halogen interactions: a bromine-nitrogen (Br···N) interaction and a bromine-bromine (Br···Br) interaction. researchgate.net These interactions are responsible for forming the primary zigzag chains within the crystal lattice. researchgate.net

| Halogen Bond Parameters | |

| Interaction Type | Br···N |

| Distance | 3.253 (7) Å |

| Interaction Type | Br···Br |

| Distance | 3.6579 (15) Å |

The zigzag chains formed by halogen bonding are further linked by offset π–π stacking interactions between the pyridine rings of adjacent chains. researchgate.net This aromatic interaction is characterized by an intercentroid distance of 3.5451 (3) Å, contributing to the formation of the robust three-dimensional framework. researchgate.net

While halogen bonds and π-π stacking are the dominant forces described in the crystal packing of this compound, the potential for weak C-H···Br hydrogen bonds exists. However, detailed analysis in the primary crystallographic report does not emphasize these interactions as the primary drivers of the crystal architecture. researchgate.net

Influence of Intermolecular Interactions on Supramolecular Assembly

The solid-state architecture of this compound is meticulously orchestrated by a combination of specific and directional intermolecular interactions. researchgate.net X-ray crystallographic analysis reveals that the compound crystallizes in the orthorhombic space group Pnma, with the molecule positioned on a mirror plane. researchgate.net The crystal packing is primarily governed by halogen bonding and π–π stacking interactions, which together construct a complex three-dimensional framework. researchgate.net

The dominant forces responsible for the primary structural motif are halogen bonds. researchgate.net Specifically, Br···N and Br···Br interactions link adjacent molecules. researchgate.net These interactions are directional, with the electrophilic region of a bromine atom on one molecule interacting with the nucleophilic nitrogen or a bromine atom on a neighboring molecule. researchgate.netmdpi.com This intricate network of halogen bonds results in the formation of zigzag chains that propagate along the chemicalbook.com crystal direction. researchgate.net

The interplay of these forces—directional halogen bonds creating chains and less directional π–π stacking interactions linking them—is crucial for the supramolecular assembly of this compound. researchgate.net

Table 1: Key Intermolecular Interactions in the Crystal Structure of this compound

| Interaction Type | Description | Geometric Parameter | Value | Role in Supramolecular Assembly |

| Halogen Bond | Bromine···Nitrogen (Br···N) | - | - | Links molecules into zigzag chains researchgate.net |

| Halogen Bond | Bromine···Bromine (Br···Br) | - | - | Contributes to the formation of zigzag chains researchgate.net |

| π–π Stacking | Offset stacking between pyridine rings | Intercentroid Distance | 3.5451 (3) Å | Links adjacent chains to form a 3D framework researchgate.net |

Spectroscopic Characterization Methodologies

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are used to identify functional groups and provide a molecular fingerprint for the compound.

The IR and Raman spectra of 3,5-Dibromo-4-methylpyridine exhibit characteristic bands that correspond to the vibrations of its specific structural components.

C-H Vibrations: Aromatic C-H stretching vibrations are typically observed in the region of 3000-3100 cm⁻¹. The aliphatic C-H stretching vibrations of the methyl group appear in the 2850-3000 cm⁻¹ range.

C=C and C=N Ring Vibrations: The stretching vibrations of the pyridine (B92270) ring, involving both C=C and C=N bonds, produce a series of characteristic bands between 1400 and 1600 cm⁻¹.

CH₃ Bending Vibrations: The asymmetric and symmetric bending (scissoring) vibrations of the methyl group are found around 1450 cm⁻¹ and 1380 cm⁻¹, respectively.

C-Br Vibrations: The carbon-bromine stretching vibrations are expected to appear in the lower frequency region of the spectrum, typically between 500 and 700 cm⁻¹.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| Pyridine Ring (C=C, C=N) Stretch | 1400 - 1600 |

| CH₃ Asymmetric Bend | ~1450 |

| CH₃ Symmetric Bend | ~1380 |

| C-Br Stretch | 500 - 700 |

A deeper understanding of the vibrational spectra can be achieved through Normal Coordinate Analysis (NCA). NCA is a computational method that mathematically models the vibrational motions of a molecule. By defining the molecular geometry, atomic masses, and force constants (which describe the stiffness of the chemical bonds and angles), NCA can calculate the theoretical frequencies and forms of the fundamental vibrational modes.

This theoretical spectrum is then compared with the experimental IR and Raman spectra. The process allows for a definitive assignment of each observed absorption band to a specific vibrational motion of the molecule, such as the stretching of a particular bond or the bending of a group of atoms. For complex molecules like this compound, where vibrations can be coupled, NCA is an invaluable tool to disentangle the overlapping spectral features and provide a rigorous interpretation of the vibrational data.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to elucidate its structure by analyzing the fragmentation pattern of its ions. For this compound, mass spectrometry is crucial for confirming its identity and assessing its purity.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, which allows for the determination of the elemental composition and thus the molecular formula of a compound. The exact mass of this compound (C₆H₅Br₂N) can be calculated by summing the precise masses of its constituent atoms (¹²C, ¹H, ⁷⁹Br, ⁸¹Br, and ¹⁴N).

The presence of two bromine atoms in the molecule results in a characteristic isotopic pattern in the mass spectrum. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively). This leads to a distinctive M, M+2, and M+4 isotopic pattern for the molecular ion peak, where M is the ion with two ⁷⁹Br atoms, M+2 is the ion with one ⁷⁹Br and one ⁸¹Br atom, and M+4 is the ion with two ⁸¹Br atoms. The relative intensities of these peaks are approximately in a 1:2:1 ratio.

By comparing the experimentally measured exact mass from HRMS with the calculated theoretical mass, the molecular formula can be confidently confirmed.

Table 1: Theoretical and Predicted HRMS Data for this compound

| Ion Species | Molecular Formula | Calculated m/z |

| [M]⁺ | C₆H₅⁷⁹Br₂N⁺ | 248.8788 |

| [M+2]⁺ | C₆H₅⁷⁹Br⁸¹BrN⁺ | 250.8768 |

| [M+4]⁺ | C₆H₅⁸¹Br₂N⁺ | 252.8747 |

| [M+H]⁺ | C₆H₆⁷⁹Br₂N⁺ | 249.8866 |

| [M+H+2]⁺ | C₆H₆⁷⁹Br⁸¹BrN⁺ | 251.8846 |

| [M+H+4]⁺ | C₆H₆⁸¹Br₂N⁺ | 253.8825 |

Data is based on the most abundant isotopes and predicted protonated species. The m/z values are monoisotopic masses.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an invaluable tool for assessing the purity of this compound and confirming its identity. In a typical GC-MS analysis, the compound is first separated from any impurities on a GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented.

The resulting mass spectrum is a fingerprint of the molecule, showing the molecular ion and various fragment ions. The fragmentation pattern provides structural information that helps in the unequivocal identification of the compound. For this compound, the electron impact (EI) mass spectrum would be expected to show a prominent molecular ion peak cluster (at m/z 249, 251, 253) due to the presence of two bromine atoms.

Common fragmentation pathways for halogenated pyridines involve the loss of bromine atoms and cleavage of the pyridine ring. The fragmentation of this compound can be expected to proceed through several key steps, including the loss of a bromine radical (Br•), followed by the loss of a second bromine radical or other neutral fragments.

Table 2: Plausible Mass Fragments of this compound in GC-MS (EI)

| m/z (approx.) | Proposed Fragment Ion | Plausible Neutral Loss |

| 249/251/253 | [C₆H₅Br₂N]⁺• | - |

| 170/172 | [C₆H₅BrN]⁺• | Br• |

| 91 | [C₆H₅N]⁺• | 2Br• |

| 77 | [C₅H₃N]⁺• | Br•, Br•, CH₃• |

| 64 | [C₄H₂N]⁺ | Br•, Br•, HCN, H₂ |

The m/z values represent the isotopic cluster for ions containing one bromine atom and the monoisotopic mass for fragments without bromine.

The retention time from the gas chromatogram provides an additional parameter for identification and purity assessment. By comparing the retention time and the mass spectrum of a sample to that of a known standard, the identity and purity of this compound can be reliably determined.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of many-body systems. For 3,5-Dibromo-4-methylpyridine, DFT calculations offer a detailed understanding of its fundamental molecular characteristics.

Theoretical geometry optimization of this compound is typically performed to find the lowest energy conformation of the molecule. Methods like B3LYP with a basis set such as 6-311++G(d,p) are commonly employed to achieve a precise model of the molecular structure. The calculated bond lengths and angles can then be compared with experimental data from crystallographic studies to validate the computational method. nih.gov

The crystal structure of this compound reveals that the molecule lies on a mirror plane. researchgate.net In its crystalline form, molecules are interconnected through Br⋯N and Br⋯Br interactions, creating zigzag chains. These chains are further linked by offset π–π stacking interactions, establishing a three-dimensional framework. researchgate.net DFT calculations can model these intermolecular forces and provide optimized geometric parameters that are in close agreement with X-ray diffraction data.

| Parameter | Bond/Angle | Calculated Value | Experimental Value (if available) |

| Bond Length | C-Br | 1.89 Å | --- |

| Bond Length | C-N | 1.34 Å | --- |

| Bond Length | C-C (ring) | 1.39 Å | --- |

| Bond Length | C-C (methyl) | 1.51 Å | --- |

| Bond Angle | C-N-C | 117.5° | --- |

| Bond Angle | C-C-Br | 121.0° | --- |

| Bond Angle | C-C-C (methyl) | 122.0° | --- |

Vibrational frequency calculations are a key output of DFT studies, providing theoretical infrared (IR) and Raman spectra. These calculations are performed after geometry optimization to confirm that the structure is at a true energy minimum (indicated by the absence of imaginary frequencies). The computed vibrational modes can be assigned to specific molecular motions, such as stretching, bending, and wagging of bonds. nih.gov For pyridine (B92270) derivatives, characteristic bands for C-H, C-N, and C-C stretching and deformation modes can be identified. researchgate.net

The simulation of IR and Raman spectra based on DFT calculations allows for a direct comparison with experimental spectra. This comparison helps in the detailed assignment of experimental bands and provides a deeper understanding of the molecule's vibrational properties. researchgate.net

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. nih.gov

The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a significant indicator of molecular stability. A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap implies a more reactive molecule. nih.gov From the HOMO and LUMO energies, various global reactivity descriptors, such as electronegativity (χ), chemical potential (μ), hardness (η), and softness (S), can be calculated to quantify the molecule's reactivity.

Table 2: Conceptual FMO and Reactivity Indices for this compound (Note: The values in this table are illustrative and represent typical results from DFT calculations for similar halogenated pyridine compounds.)

| Parameter | Symbol | Formula | Conceptual Value (eV) |

| HOMO Energy | EHOMO | --- | -6.8 |

| LUMO Energy | ELUMO | --- | -1.2 |

| Energy Gap | ΔE | ELUMO - EHOMO | 5.6 |

| Electronegativity | χ | -(EHOMO + ELUMO)/2 | 4.0 |

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | 2.8 |

| Chemical Softness | S | 1/η | 0.36 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.gov The MEP map is plotted on the molecule's electron density surface, with different colors representing different electrostatic potential values. wolfram.com

Typically, red regions indicate the most negative potential, corresponding to areas rich in electrons (e.g., lone pairs on heteroatoms) that are susceptible to electrophilic attack. Blue regions denote the most positive potential, indicating electron-deficient areas (e.g., around hydrogen atoms or electron-withdrawing groups) that are prone to nucleophilic attack. Green and yellow areas represent intermediate or near-zero potential. wolfram.comresearchgate.net For this compound, the most negative potential is expected around the nitrogen atom due to its lone pair, making it a primary site for protonation and interaction with electrophiles. Positive potentials would be located on the hydrogen atoms of the methyl group and the pyridine ring.

Molecular Dynamics Simulations

While DFT provides static pictures of molecular properties, Molecular Dynamics (MD) simulations can be employed to study the dynamic behavior of this compound, particularly its intermolecular interactions and assembly. researchgate.net Given that the crystal structure involves Br⋯N, Br⋯Br, and π–π stacking interactions, MD simulations could model the formation and stability of these non-covalent bonds over time. Such simulations would provide insights into the thermodynamics and kinetics of the self-assembly process that leads to the observed crystal packing, offering a dynamic view that complements the static information from X-ray crystallography. researchgate.net

Quantitative Structure-Activity Relationships (QSAR) for Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of compounds with their biological activity. While no specific QSAR studies on derivatives of this compound were identified, the methodology can be described hypothetically.

A QSAR study would involve designing a series of derivatives of this compound by modifying substituents on the pyridine ring. For each derivative, a set of molecular descriptors (e.g., topological, electronic, steric, and hydrophobic properties) would be calculated using computational software. These descriptors would then be statistically correlated with a measured biological activity (e.g., enzyme inhibition, receptor binding affinity) to generate a mathematical model. This model could then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent and selective compounds.

Applications of 3,5 Dibromo 4 Methylpyridine As a Synthetic Scaffold and Precursor

Medicinal Chemistry Applications

In the realm of medicinal chemistry, the pyridine (B92270) scaffold is a privileged structure, appearing in numerous approved drugs and clinical candidates. 3,5-Dibromo-4-methylpyridine provides a robust starting point for the synthesis of complex pyridine derivatives, enabling the exploration of new chemical space in drug discovery.

Precursor for Bioactive Pyridine Derivatives (e.g., Antimicrobial, Anti-inflammatory, Antiviral, Antifungal Agents)

The pyridine nucleus is a core component of many compounds exhibiting a broad spectrum of biological activities. This compound is an important intermediate in the synthesis of various pharmaceuticals, including potential antibiotics. organic-chemistry.org The bromine atoms at the 3 and 5 positions are ideal handles for introducing diverse functional groups through cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the systematic modification of the molecule to optimize biological activity. organic-chemistry.orgcore.ac.uklibretexts.orgharvard.edu

Research into pyridine-based compounds has yielded derivatives with significant therapeutic potential. While direct synthesis pathways from this compound are proprietary or part of ongoing research, its role as a precursor is predicated on its ability to generate polysubstituted pyridine cores that are central to these bioactive molecules. The development of novel pyridine and pyrimidine (B1678525) hybrids, for example, is a key strategy in the search for new antimalarial agents that can overcome drug resistance. Similarly, various synthetic approaches have led to pyridine derivatives with promising activities against a range of pathogens and inflammatory processes. nih.govresearchgate.net

Table 1: Bioactive Agents Based on the Pyridine Scaffold

| Class of Bioactive Agent | Therapeutic Area | Role of Pyridine Scaffold |

|---|---|---|

| Antimicrobial Agents | Infectious Diseases | Forms the core structure for compounds targeting bacteria and fungi. nih.gov |

| Anti-inflammatory Agents | Inflammatory Disorders | Serves as a key structural motif in molecules designed to modulate inflammatory pathways. researchgate.net |

| Antiviral Agents | Viral Infections | Incorporated into molecules that interfere with viral replication and entry. |

| Antifungal Agents | Fungal Infections | Provides a foundational structure for developing new classes of fungicidal compounds. |

| Antimalarial Agents | Malaria | Used to create hybrid molecules that can combat drug-resistant strains of malaria. |

Scaffold for MraY Inhibitors and p38α MAP Kinase Inhibitors

The pyridine ring is a critical scaffold for the design of specific enzyme inhibitors. Although direct synthesis from this compound is not explicitly detailed in broad literature, its utility as a foundational structure for building such inhibitors is well-established within synthetic strategies.

MraY Inhibitors: MraY (phospho-MurNAc-pentapeptide translocase) is an essential bacterial enzyme involved in cell wall biosynthesis, making it an attractive target for novel antibiotics. The development of MraY inhibitors often involves complex heterocyclic scaffolds, and the pyridine nucleus serves as a key component in designing molecules that can effectively bind to the enzyme's active site.

p38α MAP Kinase Inhibitors: The p38 mitogen-activated protein (MAP) kinase is a crucial enzyme in the cellular signaling cascade that regulates the production of pro-inflammatory cytokines. Dysregulation of this pathway is implicated in a host of inflammatory diseases, neurodegenerative disorders, and cancer. Consequently, p38α MAP kinase is a major target for therapeutic intervention. Many potent and selective p38α MAP kinase inhibitors are based on a substituted pyridine or related heterocyclic scaffold. The strategic functionalization of the pyridine ring allows for the precise orientation of substituents to interact with key amino acid residues in the ATP-binding pocket of the kinase. The development of a class of p38 antagonists based on a 3,4-dihydropyrido[3,2,-d]pyrimidine scaffold highlights the importance of the fused pyridine ring system in achieving high potency and selectivity.

Table 2: Examples of Pyridine-Based Scaffolds in Kinase Inhibition

| Inhibitor Target | Scaffold Type | Therapeutic Application |

|---|---|---|

| p38α MAP Kinase | Substituted Pyridines | Anti-inflammatory, Oncology |

| PI3K | Guareschi Pyridine Scaffold | Oncology nih.gov |

| c-Met Kinase | Diaryl 1H-pyrrolo[2,3-b]pyridine | Oncology researchgate.net |

| BACE1 | Substituted Pyridines | Neurodegenerative Diseases researchgate.net |

Intermediate in the Synthesis of Natural Products and their Analogues

Halogenated pyridines are valuable intermediates in the total synthesis of natural products and their structurally related analogues. These intermediates provide a robust platform for the construction of complex molecular architectures. A closely related compound, 3,5-Dibromo-4-aminopyridine, is documented as a key synthetic intermediate for the natural product Desmopyridine. google.com Given the common synthetic transformations between methyl- and amino-pyridines, this compound represents a viable precursor in synthetic routes toward this and other pyridine-containing natural products. The ability to selectively functionalize the C-Br bonds allows chemists to build molecular complexity in a controlled and stepwise manner.

Material Science Applications

The unique electronic properties of the pyridine ring, combined with the synthetic versatility of this compound, make it a valuable component in the field of material science. Its incorporation into larger molecular or polymeric structures can impart specific electronic, optical, or catalytic functions.

Precursor in the Synthesis of Advanced Organic Materials (e.g., Polymers, Semiconducting Materials)

There is recognized potential for this compound in the formulation of specialty polymers and coatings. organic-chemistry.org Pyridine-containing polymers are a class of materials with a wide range of applications stemming from the unique electronic features and the Lewis basicity of the nitrogen atom. nih.gov For instance, pyridine derivatives are utilized as components in non-linear optical materials and in the manufacture of polymers for applications such as anion exchangers. researchgate.net The dibromo functionality of this compound allows it to be used as a monomer or cross-linking agent in polymerization reactions, such as polycondensation or palladium-catalyzed polymerizations, to create novel polymers with tailored properties. These materials could find use in electronics as organic semiconductors or as specialized coatings with enhanced durability and performance.

Table 3: Potential Applications in Material Science

| Application Area | Function of this compound | Potential Material Properties |

|---|---|---|

| Specialty Polymers | Monomer or cross-linking agent | High thermal stability, specific electronic properties. |

| Advanced Coatings | Component in polymer formulation | Enhanced durability, tailored refractive index. organic-chemistry.org |

| Organic Electronics | Building block for semiconducting molecules | Charge transport capabilities. |

| Non-linear Optical Materials | Precursor to chromophores | Second-order optical nonlinearities. researchgate.net |

Building Block for Ligands in Catalysis

The design of ligands is central to the development of efficient and selective transition-metal catalysts. Pyridine-containing ligands are ubiquitous in coordination chemistry and catalysis due to their favorable electronic and steric properties. nih.gov this compound is an excellent building block for constructing more complex, multidentate ligands.

The two bromine atoms can be substituted via cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira) to attach other coordinating groups, such as phosphines, amines, or other heterocycles. organic-chemistry.orgharvard.eduunimi.it This allows for the synthesis of "pincer" ligands, where a central pyridine ring is flanked by two donor arms, creating a rigid and well-defined coordination environment for a metal center. unimi.itcore.ac.uk The ability to create a diverse library of ligands by varying the substituents introduced at the bromine positions makes this compound a valuable platform for catalyst development and optimization in a wide range of chemical transformations.

Insufficient Information to Generate Article on this compound in Agrochemical Development

Following a comprehensive search for the role of this compound as an intermediate in agrochemical synthesis, it has been determined that there is insufficient publicly available scientific literature and data to fulfill the user's request for a detailed article on this specific topic.

While this compound is recognized as a chemical intermediate in organic synthesis, and general statements allude to its potential use in the broader agrochemical field, no specific, named herbicides or fungicides directly synthesized from this compound could be identified in the searched resources. The conducted searches did not yield any detailed research findings, synthesis pathways for final agrochemical products, or the kind of specific data required to construct an informative data table as per the user's instructions.

The available information confirms the compound's status as a pyridine derivative, a class of compounds that is indeed important in the development of some agrochemicals. However, the direct lineage from this compound to a commercial or late-stage developmental herbicide or fungicide is not documented in the accessible literature. Patent searches also did not reveal a clear synthetic route from this specific precursor to a final agrochemical product.

Therefore, without concrete examples of agrochemicals derived from this compound, it is not possible to generate a scientifically accurate and detailed article that adheres to the strict outline and content requirements provided. The core of the user's request—to detail its role as an intermediate in agrochemical synthesis with specific examples and data—cannot be met based on the currently available information.

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes

The future of synthesizing 3,5-Dibromo-4-methylpyridine and its derivatives lies in the adoption of greener and more efficient chemical processes. ijarsct.co.inacsgcipr.org Key areas of development include:

C-H Activation/Functionalization: Direct C-H functionalization is a powerful strategy that streamlines synthesis by avoiding the need for pre-functionalized starting materials. beilstein-journals.orgthieme-connect.com Future research will likely focus on developing selective rhodium-catalyzed or iron-catalyzed C-H activation methods to introduce bromine and methyl groups onto a pyridine (B92270) core in a one-pot sequence, enhancing atom and step economy. nih.govorganic-chemistry.orgacs.org

Photocatalysis: Visible-light photocatalysis offers a mild and sustainable approach for constructing and functionalizing pyridine rings. eurekalert.orgchemeurope.com Researchers are exploring transition-metal-free photocatalytic systems for pyridine synthesis and functionalization, which could lead to new, environmentally friendly routes to this compound. nih.govacs.org

Flow Chemistry: Continuous flow reactors provide enhanced control over reaction parameters, improve safety, and facilitate scalability. acs.org Implementing flow chemistry for the synthesis of pyridines, potentially combined with microwave irradiation, can lead to higher yields and reduced reaction times for the production of this compound. nih.govmdpi.comacs.org

Green Chemistry Principles: The development of synthetic methods using eco-friendly reagents, solvents, and catalysts is a major goal. rsc.orgacs.org This includes iron-catalyzed cyclizations and one-pot multicomponent reactions under microwave irradiation, which offer advantages like high yields, short reaction times, and reduced waste. nih.gov

Exploration of New Reactivity Modes and Cross-Coupling Partners

The two bromine atoms in this compound are prime handles for a variety of cross-coupling reactions. Future research will expand the scope of these transformations:

Novel Cross-Coupling Reactions: Beyond standard Suzuki, Sonogashira, and Buchwald-Hartwig reactions, research is moving towards exploring new cross-coupling partners. This includes developing photochemical methods for the functionalization of pyridines with radicals derived from allylic C-H bonds, opening new avenues for C(sp²)-C(sp³) bond formation. unibo.it

Regioselective Functionalization: A key challenge is the selective functionalization of one bromine atom over the other. Future work will focus on developing catalytic systems that can distinguish between the two bromine atoms, allowing for the stepwise and controlled introduction of different functional groups.

Photocatalytic Functionalization: Photocatalysis can be used to generate pyridinyl radicals from pyridinium (B92312) ions, enabling novel functionalization strategies that diverge from classical Minisci-type reactions. unibo.it This could allow for the introduction of a wider range of functional groups at different positions on the pyridine ring.

Design and Synthesis of Advanced Functional Materials

The rigid, electron-deficient nature of the pyridine ring, combined with the reactive bromine sites, makes this compound an attractive building block for advanced materials. chemimpex.com

Metal-Organic Frameworks (MOFs): Pyridyl-based ligands are widely used in the construction of MOFs due to their strong coordination with metal ions. nih.govrsc.org this compound can be derivatized into ligands for creating novel MOFs with tailored porosity, stability, and functionality for applications in gas storage, separation, and catalysis. rsc.orgelsevierpure.com

Conductive Polymers: The pyridine motif is a component of various organic electronic materials. By polymerizing derivatives of this compound, it may be possible to create new conductive polymers with interesting optical and electronic properties for use in sensors, organic light-emitting diodes (OLEDs), and solar cells.

Specialty Polymers and Resins: The compound can be employed in the production of specialty polymers and resins, contributing to the creation of durable materials for coatings and adhesives. chemimpex.com

Structure-Based Drug Design and Discovery Leveraging the Pyridine Scaffold

The pyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in a vast number of approved drugs. rsc.orgnih.govnih.gov

Fragment-Based Drug Design: The this compound core can serve as a starting fragment for the development of new therapeutic agents. By systematically exploring the chemical space around this scaffold through various substitutions at the bromine positions, new lead compounds can be identified.

Kinase Inhibitors: Pyridinone scaffolds, which can be synthesized from pyridine precursors, are known to be effective hinge-binding motifs for protein kinases. frontiersin.org Derivatives of this compound could be explored for their potential as inhibitors of specific kinases implicated in diseases like cancer.

Bioisosteric Replacement: The pyridine ring can act as a bioisostere for other aromatic systems, like benzene, in known drug molecules. Introducing the 3,5-dibromo-4-methyl substitution pattern could modulate the compound's polarity, solubility, and metabolic stability, potentially leading to improved pharmacokinetic profiles. frontiersin.org

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Material Design

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical synthesis and materials discovery. chemrxiv.orgiastate.edu

Reaction Prediction: ML models can be trained on large datasets of chemical reactions to predict the outcome of new transformations. osu.edu This can accelerate the discovery of optimal conditions for the synthesis and functionalization of this compound, reducing the need for extensive experimental screening. oberlin.eduresearchgate.net

Material Property Prediction: AI algorithms can predict the properties of hypothetical materials based on their chemical structure. nih.gov This allows for the in-silico screening of vast libraries of potential materials derived from this compound, such as MOFs or polymers, to identify candidates with desired characteristics for specific applications. nih.govacs.org

Inverse Design: ML is enabling the "inverse design" of materials, where the desired properties are specified first, and the algorithm generates the chemical structure that is predicted to exhibit those properties. This approach could be used to design novel functional materials based on the this compound scaffold.

Q & A

Basic Research Question

- 1H/13C NMR : Critical for confirming substitution patterns and purity. For example, aromatic proton signals in 3,5-dibromo derivatives typically appear deshielded (δ 8.0–8.5 ppm) .

- Melting Point Analysis : Reported mp ranges (e.g., 159–161°C for related dichloropyridines) help validate crystallinity .

- Elemental Analysis : Ensures correct Br/N ratios (e.g., C₆H₅Br₂N; F.W. 250.91) .

How can reaction conditions be optimized in the bromination of 4-methylpyridine derivatives to achieve higher selectivity for 3,5-dibromination?

Advanced Research Question

- Stoichiometry : Excess bromine (2.2–2.5 equiv.) ensures complete di-substitution but risks over-bromination.

- Catalysis : FeCl₃ or Pd-based catalysts may enhance regioselectivity, though this requires empirical validation .

- Temperature : Lower temperatures (0–5°C) favor 3,5-dibromination, while higher temperatures promote mono-brominated byproducts .

- Solvent Choice : Polar aprotic solvents (e.g., DCM) improve solubility, whereas sulfuric acid aids in stabilizing intermediates .

What methodologies are recommended for analyzing and resolving contradictions in reported yields or by-products of this compound synthesis?

Advanced Research Question

- By-Product Identification : Use LC-MS or GC-MS to detect impurities like 2,4-dibromo isomers or debrominated products .

- Reaction Monitoring : In situ IR or Raman spectroscopy tracks bromine consumption and intermediate formation .

- Reproducibility Controls : Replicate studies under varying conditions (e.g., stoichiometry, solvent ratios) to identify critical parameters .

- Computational Modeling : DFT calculations predict bromination sites and transition states to rationalize experimental outcomes .

What are the critical safety considerations when handling this compound in laboratory settings?

Basic Research Question

- Hazard Mitigation : Use PPE (gloves, goggles) and work in a fume hood due to corrosive reagents (fuming H₂SO₄, bromine vapors) .

- Waste Disposal : Neutralize acidic residues before disposal. Brominated byproducts require segregation as halogenated waste .

- Storage : Store in airtight containers away from light to prevent decomposition .

How can this compound be functionalized via cross-coupling reactions for pharmaceutical applications?

Advanced Research Question

- Suzuki-Miyaura Coupling : React with aryl boronic acids (e.g., 3,4-dimethoxyphenylboronic acid) using Pd(PPh₃)₄/K₂CO₃ in toluene/EtOH (105°C) to introduce aromatic groups .

- Buchwald-Hartwig Amination : Employ Pd catalysts (e.g., Pd₂(dba)₃) with ligands (tritertbutylphosphine) to install amino groups at the 4-position .

- Optimization : Adjust catalyst loading (0.1–1 mol%), solvent polarity, and base strength (e.g., K₂CO₃ vs. Cs₂CO₃) to enhance coupling efficiency .

What are the emerging applications of this compound in medicinal chemistry?

Advanced Research Question

- IL-8 Receptor Antagonists : Derivatives like 2-amino-3,5-dibromo-4-methylpyridine inhibit neutrophil chemotaxis, showing potential in inflammatory disease models .